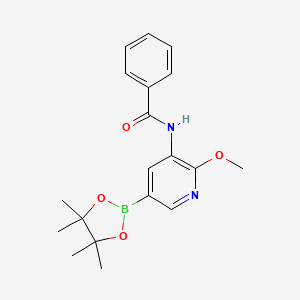
2-Bromo-4-fluoro-1-(2-fluoroethoxy)benzene
Overview
Description
“2-Bromo-4-fluoro-1-(2-fluoroethoxy)benzene” is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring . It also contains a 2-fluoroethoxy group . The molecule contains a total of 19 atoms: 7 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, 2 Fluorine atoms, and 1 Bromine atom .
Scientific Research Applications
Synthesis of Chiral Compounds : A study by Francisco et al. (2004) details the synthesis of chiral 1-bromo-1-fluoro-1-iodo-alditols from 2-bromo-2-deoxy-2-fluoro-hexopyranose and -pentopyranose compounds, demonstrating the use of this compound in the creation of complex chiral structures (Francisco et al., 2004).
Investigation of Protonation and PMR Spectra : Brouwer's 2010 research on the protonation of halogen-containing benzenes in HF-SbF5, including 2-fluoro compounds, provides insights into the electronic structure and reactions of such molecules (Brouwer, 2010).
Radiosynthesis Applications : Namolingam et al. (2001) describe the radiosynthesis of 1-[18F]fluoromethyl-4-methyl-benzene and various substituted 1-halomethyl-[18F]fluoromethyl-benzenes, indicating the potential of such compounds in radiochemical labeling and imaging (Namolingam et al., 2001).
Regioselective Fluorination : Zhao et al. (2016) explored the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives, demonstrating the versatility of such compounds in synthetic chemistry (Zhao et al., 2016).
Study of Vibrational and Electronic Absorption Spectra : Aralakkanavar et al. (1991) investigated the electronic absorption, infrared, and Raman spectra of various trisubstituted benzenes, including bromo- and fluoro-substituted compounds, contributing to the understanding of these molecules' electronic structures (Aralakkanavar et al., 1991).
Synthesis of Fluorescent Compounds : Zuo-qi (2015) synthesized and studied the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene, showing the potential of bromo- and fluoro-substituted benzenes in creating fluorescent materials (Zuo-qi, 2015).
Safety And Hazards
“2-Bromo-4-fluoro-1-(2-fluoroethoxy)benzene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with risks such as acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
properties
IUPAC Name |
2-bromo-4-fluoro-1-(2-fluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-7-5-6(11)1-2-8(7)12-4-3-10/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWGIGYJRIBDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-1-(2-fluoroethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1406873.png)


![7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406879.png)



![2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone](/img/structure/B1406886.png)



![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1406893.png)

![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1406896.png)